Physicochemical Profiling and Synthetic Workflows for 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid
Physicochemical Profiling and Synthetic Workflows for 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid
Executive Summary
As medicinal chemistry increasingly pivots toward proximity-inducing modalities like Proteolysis Targeting Chimeras (PROTACs), the demand for highly tunable, bifunctional building blocks has surged. 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (CAS: 10264-75-2) represents a critical intermediate in this space[1]. Comprising a 4-nitrophthalimide core conjugated to a butanoic acid linker (derived from γ-aminobutyric acid, GABA), this molecule offers orthogonal handles for bioconjugation[2]. This technical guide provides an authoritative analysis of its physicochemical properties, mechanistic synthesis, and downstream applications in targeted protein degradation.
Physicochemical and Thermodynamic Profile
Understanding the physicochemical behavior of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid is paramount for predicting its solubility during synthesis and its pharmacokinetic contribution when incorporated into larger drug molecules. The presence of the electron-withdrawing nitro group significantly alters the electron density of the phthalimide core, while the aliphatic carboxylic acid provides aqueous solubility at physiological pH.
Quantitative Data Summary
The following table summarizes the core physicochemical and spectrometric properties of the compound:
| Physicochemical Property | Value | Method / Source |
| Chemical Name | 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid | IUPAC Standard |
| CAS Number | 10264-75-2 | Registry[3] |
| Molecular Formula | C12H10N2O6 | Elemental Analysis[1] |
| Molecular Weight | 278.22 g/mol | Computed[1] |
| Monoisotopic Mass | 278.0539 Da | Mass Spectrometry[3] |
| Predicted XLogP | 0.6 | in silico prediction[3] |
| Collision Cross Section [M+H]+ | 156.8 Ų | CCSbase Predicted[3] |
| Collision Cross Section [M-H]- | 159.2 Ų | CCSbase Predicted[3] |
Note: The relatively low XLogP (0.6) indicates moderate lipophilicity, making it an excellent linker moiety that does not excessively drive up the overall hydrophobicity of a PROTAC molecule[3].
Chemical Synthesis and Mechanistic Pathway
The synthesis of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid relies on a classic condensation reaction between an anhydride and a primary amine[4]. As an Application Scientist, I emphasize that the success of this reaction dictates the purity of the downstream PROTAC library.
Mechanistic Causality
The selection of glacial acetic acid as the solvent is not merely for dissolution; it serves a dual mechanistic purpose. First, it provides a protic environment that facilitates the nucleophilic attack of the aliphatic amine of GABA onto the electrophilic carbonyl carbon of 4-nitrophthalic anhydride[4]. Second, its mild acidity catalyzes the subsequent dehydration step, driving the ring-closure of the intermediate amic acid to form the thermodynamically stable imide[4]. Furthermore, the electron-withdrawing nature of the 4-nitro group significantly increases the electrophilicity of the adjacent carbonyls on the anhydride, accelerating the initial nucleophilic attack compared to an unsubstituted analog.
Mechanistic pathway for the synthesis of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, utilizing solubility differentials to ensure high crude purity without the immediate need for column chromatography.
Reagents:
-
4-Nitrophthalic anhydride (1.0 equivalent)
-
4-Aminobutanoic acid (GABA) (1.05 equivalents)
-
Glacial acetic acid (Solvent/Catalyst)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-nitrophthalic anhydride and GABA in glacial acetic acid (approx. 5-8 mL per gram of anhydride).
-
Imidization (Heating): Heat the mixture to reflux (approx. 118–120 °C) under a nitrogen atmosphere. Maintain reflux for 4 to 6 hours. The mixture will transition from a suspension to a homogeneous solution as the amic acid forms, followed by potential precipitation of the product as the imide closes.
-
In-Process Control (Validation): Monitor the reaction via TLC (DCM:MeOH, 9:1). The complete disappearance of the UV-active anhydride spot validates the completion of the nucleophilic attack.
-
Workup & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into rapidly stirring crushed ice/water (3x the volume of acetic acid). Causality: The target imide is highly insoluble in cold water, forcing it to crash out as a solid, whereas unreacted GABA and acetic acid remain fully dissolved in the aqueous phase.
-
Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake extensively with cold distilled water until the filtrate reaches a neutral pH.
-
Purification: Recrystallize the crude solid from boiling ethanol. Dry the purified product under vacuum at 50 °C for 12 hours to yield the final compound as a pale solid.
Application in PROTACs and Bioconjugation
In the realm of targeted protein degradation, 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid serves as a highly versatile bifunctional linker[2]. The structural orthogonality allows medicinal chemists to build complex chimeras sequentially.
The nitro group acts as a masked amine. Upon catalytic hydrogenation (Pd/C, H2), it is reduced to an aniline derivative, which can then be coupled to target-binding ligands (e.g., kinase inhibitors)[2]. Conversely, the butanoic acid moiety can be activated via EDC/NHS coupling to conjugate with E3 ligase recruiters, such as Cereblon (CRBN)-binding thalidomide derivatives[2].
Workflow for utilizing the compound as a bifunctional linker in PROTAC development.
By utilizing this specific GABA-derived linker, researchers can precisely control the spatial distance (approx. 4-carbon chain length) between the E3 ligase and the target protein, a critical parameter for optimizing the formation of the ternary complex required for successful ubiquitination and subsequent proteasomal degradation[2].
Sources
- 1. 4-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. CA2994969A1 - Targeted protein degradation to attenuate adoptive t-cell therapy associated adverse inflammatory responses - Google Patents [patents.google.com]
- 3. PubChemLite - 10264-75-2 (C12H10N2O6) [pubchemlite.lcsb.uni.lu]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
